molecular formula C32H40O7Si B12433322 (3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

(3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

Cat. No.: B12433322
M. Wt: 564.7 g/mol
InChI Key: MBKNUQQFMJSTRO-CMPUJJQDSA-N
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Description

The compound (3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol is a complex organic molecule with a unique structure It features a dioxolane ring fused to a pyran ring, with various substituents including a tert-butyl(diphenyl)silyl group and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol typically involves multiple steps. One common approach is to start with the preparation of the dioxolane and pyran rings, followed by the introduction of the substituents. The tert-butyl(diphenyl)silyl group can be introduced using tert-butyl(diphenyl)silyl chloride in the presence of a base such as triethylamine. The methoxyphenoxy group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scaling up the reaction would require careful control of temperature, pressure, and other parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

The compound (3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenoxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to remove the tert-butyl(diphenyl)silyl group.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenoxy group can yield quinone derivatives, while reduction can yield the deprotected alcohol.

Scientific Research Applications

The compound (3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol is not well understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Biological Activity

The compound (3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews its biological properties based on available literature and research findings.

  • Molecular Formula : C20H34O6Si
  • Molecular Weight : 398.6 g/mol
  • Structure : The compound features a dioxolo-pyran core with several functional groups including a tert-butyl group and a diphenylsilyl ether.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential activities:

Antioxidant Activity

Some studies indicate that compounds with similar structural motifs exhibit antioxidant properties. For instance, the presence of methoxyphenyl groups can enhance the electron-donating ability of the molecule, potentially leading to increased radical scavenging activity. This property is crucial in preventing oxidative stress-related cellular damage.

Cytotoxicity and Antitumor Activity

Preliminary investigations have shown that related compounds can induce cytotoxic effects in various cancer cell lines. For example:

  • Case Study 1 : A study on related silyl ethers demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at concentrations ranging from 10 to 50 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest in the G2/M phase.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in some contexts:

  • Case Study 2 : Inhibitory effects on certain cytochrome P450 enzymes were observed in vitro. This could imply a role in drug metabolism modulation, which is significant for pharmacokinetics and toxicology.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantPotential radical scavenging
CytotoxicityInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibition of cytochrome P450 enzymes

Mechanistic Insights

The biological mechanisms underlying the observed activities are still being elucidated. The structural features such as the silyl ether group may enhance solubility and bioavailability, while the methoxyphenyl group may contribute to receptor binding or interaction with cellular targets.

Antioxidant Mechanism

The antioxidant activity likely involves:

  • Electron Donation : The methoxy group can donate electrons to free radicals.
  • Metal Chelation : Potential chelation of metal ions that catalyze oxidative reactions.

Cytotoxic Mechanism

The cytotoxicity may result from:

  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Disruption of normal cell cycle progression.

Properties

Molecular Formula

C32H40O7Si

Molecular Weight

564.7 g/mol

IUPAC Name

(3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

InChI

InChI=1S/C32H40O7Si/c1-31(2,3)40(24-13-9-7-10-14-24,25-15-11-8-12-16-25)35-21-26-28-29(39-32(4,5)38-28)27(33)30(37-26)36-23-19-17-22(34-6)18-20-23/h7-20,26-30,33H,21H2,1-6H3/t26-,27-,28+,29-,30-/m1/s1

InChI Key

MBKNUQQFMJSTRO-CMPUJJQDSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)O)OC3=CC=C(C=C3)OC)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)C

Canonical SMILES

CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)OC)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)C

Origin of Product

United States

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